molecular formula C8H9NO2 B194378 4-Hydroxyphenylacetamide CAS No. 17194-82-0

4-Hydroxyphenylacetamide

Cat. No.: B194378
CAS No.: 17194-82-0
M. Wt: 151.16 g/mol
InChI Key: YBPAYPRLUDCSEY-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula C8H9NO2. It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a benzene ring. This compound is known for its various applications in the pharmaceutical and chemical industries due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the ammoniation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in substitution reactions where the hydroxyl or amide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Target of Action

4-Hydroxyphenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic . It is thought to act through a combination of related pathways involving an inhibition of prostaglandin production and the nitric oxide pathway .

Mode of Action

It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways . It is also known to act as an inhibitor of the HpdBCA decarboxylase, which reduces p-cresol production .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex, which leads to the production of p-cresol . By inhibiting this process, this compound reduces p-cresol production, thereby affecting the ability of certain bacteria to compete with other species in the gut microbiome .

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell viability and DNA replication . This is attributed to the induction of apoptosis . These effects can have significant implications in the context of bacterial infections, where this compound can reduce the ability of certain bacteria to compete with other species in the gut microbiome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the nature of the solvent can affect the selectivity of the compound towards its possible targets . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic and Antipyretic Properties

4-Hydroxyphenylacetamide is widely recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is the active metabolite of paracetamol, a common over-the-counter medication. Research has shown that derivatives of this compound can retain these beneficial effects while exhibiting reduced hepatotoxicity compared to paracetamol itself. For instance, studies have identified novel analogs that maintain analgesic efficacy while minimizing liver damage, which is a significant concern with conventional paracetamol use .

1.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azo complexes derived from this compound. These complexes demonstrate effective antibacterial properties, suggesting their application in developing new antimicrobial agents. The synthesis and characterization of these complexes indicate their potential role in combating resistant bacterial strains .

1.3 Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit the catalytic activity of enzymes such as horseradish peroxidase, which is a model for thyroid peroxidase. This inhibition has implications for therapeutic strategies targeting thyroid conditions, showcasing the compound's relevance in endocrinology .

Environmental Applications

2.1 Biotransformation Studies

Research has explored the environmental fate of this compound, particularly its transformation products and their ecological impacts. Studies indicate that this compound can undergo various biotransformation processes in aquatic environments, raising concerns about its persistence and toxicity as an emerging contaminant . Understanding these transformation pathways is crucial for assessing environmental risks and developing remediation strategies.

Case Studies

3.1 Hepatotoxicity Reduction Case Study

A notable case study investigated the protective effects of natural compounds like curcumin and α-lipoic acid against liver damage induced by this compound overdose in animal models. The findings revealed that these compounds significantly reduced markers of liver injury, suggesting potential therapeutic avenues for mitigating hepatotoxicity associated with high doses of this compound .

3.2 Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of azo complexes derived from this compound against various bacterial strains. The results demonstrated enhanced antibacterial activity compared to the parent compound, indicating that structural modifications could lead to more effective antimicrobial agents .

Data Tables

Application Area Description Key Findings
PharmaceuticalAnalgesic & AntipyreticReduced hepatotoxicity in new analogs
AntimicrobialEffective against resistant strains
Enzyme InhibitionInhibits horseradish peroxidase activity
EnvironmentalBiotransformationIdentified transformation products in aquatic environments

Comparison with Similar Compounds

4-Hydroxyphenylacetamide can be compared with other similar compounds such as:

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxybenzyl alcohol
  • 4-Hydroxy-4-phenylpiperidine

Uniqueness: this compound is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various applications, particularly in the pharmaceutical industry .

Biological Activity

4-Hydroxyphenylacetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activities extend beyond pain relief, presenting a spectrum of pharmacological properties that have garnered significant research interest. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.

The primary mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits a weak anti-inflammatory effect but is effective in reducing fever and alleviating pain. Research indicates that it may also modulate the endocannabinoid system, contributing to its analgesic effects .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, a study demonstrated that the compound can enhance glutathione levels in hepatic cells, thereby protecting against oxidative damage .

Antimicrobial Activity

Research has explored the antimicrobial potential of this compound and its derivatives. A notable study focused on the synthesis of azo complexes derived from this compound, which exhibited significant antibacterial activity against various pathogens. The enhanced biological activity of these metal complexes suggests their potential as effective antibacterial agents .

Hepatotoxicity Concerns

While this compound is generally considered safe at recommended doses, hepatotoxicity remains a critical concern, particularly in cases of overdose. The compound is metabolized by cytochrome P450 enzymes to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can deplete glutathione levels and lead to liver damage . Studies have shown that novel analogs of paracetamol can exhibit reduced hepatotoxicity while maintaining analgesic efficacy .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnalgesicEffective in reducing pain through COX inhibition
AntipyreticReduces fever by acting on the hypothalamus
AntioxidantIncreases glutathione levels; scavenges free radicals
AntimicrobialAzo complexes show significant antibacterial activity
HepatotoxicityRisk associated with overdose; formation of NAPQI leads to liver damage

Case Study: Novel Analogs with Reduced Hepatotoxicity

A recent study evaluated new chemical entities (NCEs) derived from this compound for their analgesic properties while assessing their hepatotoxicity using human liver cell lines. Compounds 3b and 3r demonstrated significantly lower LDH release compared to paracetamol, indicating reduced cytotoxicity. These compounds also showed favorable profiles in terms of cytochrome P450 metabolism, suggesting a lower potential for drug-drug interactions .

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPAYPRLUDCSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066171
Record name 4-Hydroxybenzeneacetamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17194-82-0
Record name (4-Hydroxyphenyl)acetamide
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Record name 4-(Hydroxyphenyl)acetamide
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Record name 17194-82-0
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Record name Benzeneacetamide, 4-hydroxy-
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Record name 4-Hydroxybenzeneacetamide
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Record name 4-hydroxyphenylacetamide
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Record name 4-HYDROXYBENZENEACETAMIDE
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Synthesis routes and methods I

Procedure details

Methyl 4-Hydroxyphenylacetate (4) (0.83 g) was dissolved in saturated methanolic ammonia (30 ml) and placed in a thick walled tube with Teflon screw cap. The solution was stirred in this sealed tube at room temperature for 72 hours. Reaction mixture was concentrated and redissolved in methanol-chloroform (2:8 volume by volume, 75 ml). No crystallization occurred so the solution was concentrated to half its volume and hexane was added with heating. Cooling to 0° C. gave crystals of 4-Hydroxyphenylacetamide (13) (0.524 g). This was confirmed by spectroscopy--1H NMR (d6DMSO+CF3CO2D) δ 3.23 (s, 2 H), 6.63 (d, 2 H), 7.00 (d, 2 H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(0.0032 g, 0.007 mmol) of the platinum complex, prepared as in Example 1, was stirred with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol) and 5 ml (0.28 mol) of water and 5 ml ethanol and the mixture heated under reflux for 18 hours. After cooling the liquids were removed using a rotary evaporator to give 4-hydroxy phenylacetamide (1.116 g) corresponding to 98% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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